Ethyl Linoleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Pharmaceutical Applications and Experimental Evidence

In drug development, ethyl linoleate's primary role is as a key component in advanced lipid-based drug delivery systems to improve oral bioavailability [1].

Application in Self-Microemulsifying Drug Delivery Systems (SMEDDS)

A 2010 study developed a SMEDDS for silymarin, a poorly water-soluble drug. The formulation significantly enhanced the drug's release rate and oral absorption [2].

- Experimental Protocol: Researchers constructed pseudo-ternary phase diagrams using this compound (oil), Cremophor EL (surfactant), and ethyl alcohol (co-surfactant) to identify the optimal self-microemulsification region [2].

- Optimal Formulation: The final formulation contained 10% (w/w) this compound, 30% Cremophor EL, and 60% ethyl alcohol. When introduced to an aqueous medium (e.g., gastrointestinal fluids), this mixture spontaneously forms a fine microemulsion with a small particle size, which is crucial for efficient absorption [2].

- Key Outcomes:

- In-vitro Release: Silymarin was released from the SMEDDS much faster than from a conventional hard capsule.

- In-vivo Absorption: A bioavailability study in fasted dogs showed the SMEDDS enhanced oral absorption of silymarin by 2.2-fold compared to the commercial product [2].

This diagram illustrates the working mechanism of an this compound-based SMEDDS:

SMEDDS transforms into a nanoemulsion in the GI tract, enhancing drug absorption.

Technical Specifications and Safety

For research and development use, the following specifications and handling guidelines are essential.

| Parameter | Unit | Specification / Value |

|---|---|---|

| Acid Value | mg KOH/g | Max 2.0 [3] |

| Peroxide Value | meq/kg | Max 10.0 [3] |

| Moisture | % | Max 0.25 [3] |

| Ethyl Oleate | % | Max 1.0 [3] |

| α-Ethyl Linolenate | % | Max 1.0 [3] |

| Boiling Point | °C | 224 °C / 17 mmHg [4] |

| Density | g/mL | 0.876 (at 25°C) [4] |

| Flash Point | °C | 110 [4] |

| Storage | - | Tightly closed in a cool, dry place [3] |

Key Insights for Research and Development

- Versatile Solvent: this compound can form stable emulsions and act as a penetration enhancer, improving absorption of active pharmaceutical ingredients (APIs) across biological membranes [1].

- Broad Formulation Utility: Its applications span oral, topical, and parenteral dosage forms. In topical products, it also provides emollient properties for patient comfort [1].

- Quality Matters: Adhere to stringent quality specifications, particularly acid value and peroxide value, to ensure stability and efficacy in final formulations [3].

This compound is a valuable tool for formulating poorly soluble drugs. Its established role in SMEDDS offers a proven pathway to enhance therapeutic performance [2].

References

NMR Spectral Data for Ethyl Linoleate

The most detailed NMR information comes from a protocol for the closely related compound, methyl linoleate [1]. The structure is identical except for the alcohol portion of the ester (methyl instead of ethyl), so the chemical shifts for the fatty acid chain are directly comparable. The data is assumed to be for a CDCl₃ solution [1].

You can use the following table to anticipate the key signals in an this compound spectrum. For the ethyl ester group, the quartet and triplet typically appear around 4.05 ppm and 1.20 ppm, respectively.

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH=CH- (of diene) | 5.31 - 5.37 | Multiplet | 4H |

| -O-CH₂-CH₃ | ~4.05 | Quartet | 2H |

| -CH₂- (between double bonds, C-11) | 2.75 | Triplet | 2H |

| -CH₂- (α to carbonyl, C-2) | 2.29 | Triplet | 2H |

| -CH₂- (allylic, C-8 & C-14) | 2.00 - 2.05 | Multiplet | 4H |

| -CH₂- (β to carbonyl, C-3) | 1.58 - 1.60 | Multiplet | 2H |

| -CH₂- (methylene chain) | 1.24 - 1.34 | Multiplet | 14H |

| -O-CH₂-CH₃ | ~1.20 | Triplet | 3H |

| -CH₃ (terminal) | 0.87 | Triplet | 3H |

General NMR Measurement Protocol

The following workflow outlines the standard procedure for preparing and analyzing an this compound sample by NMR spectroscopy, based on common laboratory practices.

Research-Grade Analysis Technique

For advanced, quantitative analysis of oxidation processes in this compound, 13C NMR with isotope labeling is a powerful technique [2] [3]. One research study used uniformly labeled 13C18-Ethyl Linoleate to monitor the individual evolution of hydroperoxides and peroxy crosslinks during metal-catalyzed oxidation [3]. This method significantly enhances the intensity of 13C NMR signals, allowing for clearer identification and more accurate quantification of reaction intermediates and products compared to conventional NMR methods [3].

References

Comprehensive Technical Guide: Ethyl Linoleate (EINECS 208-868-4) - Properties, Synthesis, and Biomedical Applications

Introduction to Ethyl Linoleate

This compound (CAS: 544-35-4) is an unsaturated fatty acid ethyl ester derived from the formal condensation of the carboxyl group of linoleic acid with the hydroxyl group of ethanol. With the EINECS number 208-868-4, this compound has gained significant importance in pharmaceutical research and cosmetic science due to its enhanced bioavailability and stability compared to its parent fatty acid. This compound represents a strategic molecular modification of the essential omega-6 fatty acid linoleic acid, resulting in improved penetration through biological barriers including the stratum corneum, which is the rate-limiting barrier in epidermal absorption of active compounds [1] [2].

The historical context of this compound is rooted in traditional medicine, where linoleic acid-rich plant oils from sunflower, safflower, and evening primrose have been used for centuries for skin conditions and wound healing. The development of this compound as a distinct compound bridges the wisdom of traditional herbalism with contemporary scientific advancement, creating a molecule with optimized physicochemical properties for modern therapeutic and cosmetic applications [2]. Currently, this compound is recognized for its diverse biological activities, including anti-melanogenic properties, anti-inflammatory effects, and clinical efficacy as an anti-acne agent, making it a compound of significant interest for researchers and drug development professionals [1].

Chemical and Physical Properties

Structural Characteristics and Identification

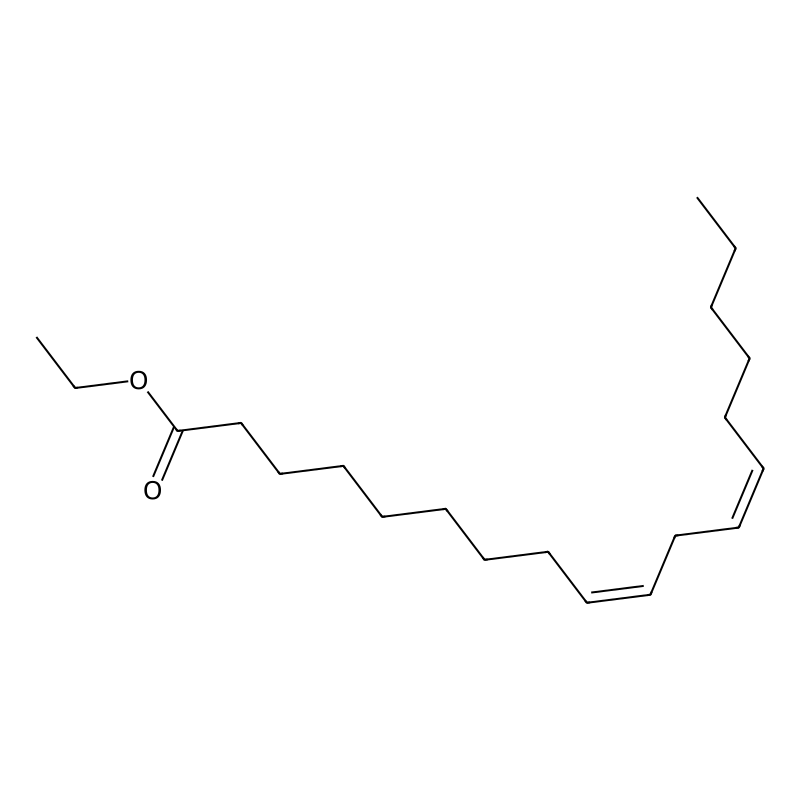

This compound possesses a systematic chemical structure characterized by an 18-carbon chain with two cis-double bonds at positions 9 and 12, coupled with an ethyl ester functional group. The molecular formula is C₂₀H₃₆O₂, yielding a molecular weight of 308.50 g/mol [3] [4]. The compound is systematically named as ethyl (9Z,12Z)-octadeca-9,12-dienoate, reflecting the specific stereochemistry of the double bonds. This polyunsaturated structure is fundamental to its biological activity and chemical reactivity, particularly in oxidation processes and interactions with cellular membranes [3].

The compound exists as a pale yellow liquid at room temperature with a characteristic fatty odor. It is classified as a fatty acid alkyl ester and finds applications primarily in the vitamin and pharmaceutical industries. Its lipid-soluble nature enables superior penetration through biological barriers compared to water-soluble compounds, making it particularly valuable in topical formulations designed to target dermal and epidermal structures [3] [1].

Quantitative Physical Properties

Table 1: Fundamental physical properties of this compound

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Molecular Weight | 308.50 g/mol | - | [3] |

| Density | 0.876 g/mL | 25°C | [3] |

| Boiling Point | 224°C | 17 mm Hg | [3] |

| Melting Point | <25°C | - | [3] |

| Flash Point | 110°C | - | [3] |

| Refractive Index | n²⁰/D 1.455 | 20°C | [3] |

| Purity | ≥97% | - | [3] |

Table 2: Spectral properties and stability parameters

| Parameter | Specification | Conditions | Reference |

|---|---|---|---|

| Storage Conditions | Refrigerator 2-8°C | - | [3] |

| Stability | Stable under normal temperature and pressure | - | [3] |

| XLogP3-AA | 7.30 (estimated) | - | [4] |

| Beilstein Number | 1727827 | - | [4] |

| MDL Number | MFCD00009535 | - | [4] |

The relatively high estimated partition coefficient (XLogP3-AA: 7.30) indicates strong lipophilicity, which correlates with the compound's ability to penetrate lipid-rich biological membranes and accumulate in hydrophobic cellular compartments [4]. The refractive index of 1.455 at 20°C provides a useful parameter for identification and quality control during synthesis and purification processes. The specified storage condition of 2-8°C reflects the compound's susceptibility to degradation at elevated temperatures, likely due to oxidation of the unsaturated bonds [3].

Synthesis and Production Methodologies

Industrial Catalytic Esterification

The composite solid superacid catalysis method represents an advanced industrial approach for this compound synthesis. This innovative technique utilizes TiO₂/SO₄²⁻ and TiO₂-SiO₂/SO₄²⁻ composite solid superacid catalysts to facilitate the esterification reaction between linoleic acid and ethanol. These catalysts offer significant advantages over traditional liquid acid catalysts, including reduced equipment corrosion, elimination of acidic wastewater, and reusability of the catalyst system [5].

The typical reaction conditions involve a molar ratio of linoleic acid to ethanol ranging from 1:1 to 1:4, with catalyst loading at 0.5-3.0% of the total raw material mass. The reaction proceeds at temperatures between 70-90°C for 2-4 hours under reflux conditions with continuous stirring. The composite solid superacid system achieves remarkably high conversion rates of linoleic acid, typically exceeding 95%, making it particularly suitable for industrial-scale production [5]. The mechanism involves the activation of the carbonyl group through coordination with strong acid sites on the catalyst surface, facilitating nucleophilic attack by ethanol and subsequent water elimination.

Ionic Liquid Microemulsion System

A novel ionic liquid microemulsion approach has been developed that offers exceptional efficiency under mild conditions. This method employs 1-hexyl-3-methylimidazolium hydrogen sulfate ([Hmim]HSO₄) as both catalyst and surfactant in a microemulsion system with cyclohexane as the continuous phase and TX-100 as a co-surfactant [6].

Table 3: Ionic liquid microemulsion synthesis parameters

| Parameter | Specification | Notes |

|---|---|---|

| Ionic Liquid | [Hmim]HSO₄ (4 parts by weight) | Catalyst and surfactant |

| Co-surfactant | TX-100 (24 parts by weight) | Conventional surfactant |

| Continuous Phase | Cyclohexane (5 parts by weight) | - |

| Linoleic Acid | 5.6112 g | Reactant |

| Ethanol | 5.5653 g | Reactant |

| Reaction Temperature | 40°C | Mild conditions |

| Reaction Time | 8 hours | - |

| Stirring Speed | 700 rpm | For emulsion formation |

| Yield | 91.07% | - |

The microemulsion system significantly increases the contact area between the catalyst and reactants, while the ionic liquid simultaneously catalyzes the reaction and forms hydrogen bonds with water produced during esterification. This unique mechanism shifts the reaction equilibrium toward product formation by effectively removing water from the reaction sphere. The process occurs at a mild temperature of 40°C, contributing to energy efficiency and minimizing thermal degradation of the unsaturated system [6]. After reaction completion, the product is isolated via rotary evaporation at 50°C for one hour, yielding high-purity this compound with minimal downstream processing requirements.

Traditional Laboratory-Scale Synthesis

The classical debromination method provides a laboratory-scale approach to obtaining high-purity this compound, particularly suitable for research applications where isomeric purity is paramount. This multi-step procedure begins with the extraction of fatty acids from linoleic acid-rich oils such as sunflower seed oil (containing approximately 60% linoleic acid) through saponification with potassium hydroxide in glycerin at 120-140°C, followed by acid liberation using sulfuric acid [7].

The key purification step involves bromination at 0-10°C in petroleum ether, yielding tetrabromostearic acid which selectively precipitates from solution. The bromination employs 30.7 ml (90 g, 0.56 mole) of bromine added over approximately 20 minutes while maintaining temperature between 10-15°C. The collected tetrabromide is then subjected to debromination with zinc in absolute ethanol, initiating an exothermic reaction that requires temperature moderation. Subsequent esterification with ethanolic HCl and distillation under reduced pressure (boiling point 175°C/2.5 mm Hg, 193°C/6 mm Hg) yields pure this compound characterized by an iodine value of 162.3-162.5 (Wijs method) and specific gravity of 0.8846 at 15.5°C [7].

Biological Activities and Mechanism of Action

Inhibition of Melanogenesis

This compound demonstrates significant anti-pigmentary activity through modulation of the melanogenic pathway in melanocytes. Research using B16F10 murine melanoma cells has revealed that this compound substantially inhibits both melanin content and intracellular tyrosinase activity in α-melanocyte-stimulating hormone (α-MSH)-induced cells, with an IC₅₀ value in the micromolar range. Interestingly, the compound does not directly inhibit mushroom tyrosinase activity, suggesting its mechanism involves regulation of cellular signaling pathways rather than direct enzyme inhibition [1].

At the molecular level, this compound downregulates the expression of microphthalmia-associated transcription factor (MITF), the master regulator of melanogenesis, and its downstream targets including tyrosinase and tyrosinase-related protein 1 (TRP-1). This regulation occurs through suppression of the Akt/GSK3β/β-catenin signaling pathway, as evidenced by reduced phosphorylation of Akt and GSK3β and decreased β-catenin levels. As β-catenin is a key transcriptional co-activator for MITF expression, its reduction leads to diminished MITF promoter activity and consequent downregulation of melanogenic enzymes [1].

Diagram 1: Molecular mechanism of this compound-mediated inhibition of melanogenesis through the Akt/GSK3β/β-catenin signaling pathway. This compound (red) suppresses phosphorylation of Akt and GSK3β, leading to reduced β-catenin levels and subsequent downregulation of MITF and melanogenic enzymes.

The suppression of melanogenesis occurs without significant cytotoxicity at effective concentrations, as demonstrated by MTT assays showing maintained cell viability in B16F10 murine melanoma cells and human dermal fibroblasts treated with this compound. This favorable safety profile positions this compound as a promising alternative to conventional depigmenting agents such as hydroquinone, kojic acid, and arbutin, which are associated with potential side effects including skin irritation, carcinogenicity, and genotoxicity [1].

Additional Biological Activities

Beyond its melanogenesis-inhibiting properties, this compound exhibits notable anti-inflammatory and antibacterial activities that contribute to its therapeutic potential. Clinically, it has been proven effective as an anti-acne agent, likely through a combination of antimicrobial action against Cutibacterium acnes and anti-inflammatory effects on associated skin lesions [1]. The compound also demonstrates wound healing acceleration properties, possibly mediated through modulation of inflammatory cytokines and promotion of tissue remodeling [1] [2].

In the context of cardiovascular health, preliminary research suggests this compound may influence lipid metabolism regulation, potentially contributing to the management of hyperlipidemia and atherosclerosis risk. However, comprehensive clinical studies in humans remain limited, and further investigation is needed to fully validate its efficacy and safety in nutritional and pharmaceutical applications [2]. The historical use of linoleic acid-rich oils in traditional medicine for skin conditions and general wellness supports the potential therapeutic value of this compound, though more rigorous clinical trials are warranted to establish evidence-based applications [2].

Analytical Methods and Characterization

Chromatographic Techniques

Gas chromatography (GC) represents the primary analytical method for quantifying this compound and assessing its purity in synthetic products and formulated preparations. The analysis typically employs non-polar or moderately polar capillary columns (e.g., DB-5, HP-5, or equivalent) with flame ionization detection (FID). The sample preparation involves dissolution in appropriate solvents such as hexane or chloroform, with injection volumes of 1-2 µL and split ratios adjusted according to concentration [6] [7].

The temperature program generally initiates at 150-180°C with a hold time of 2-5 minutes, followed by a ramp of 3-5°C/min to a final temperature of 280-300°C, with a final hold time of 5-10 minutes to ensure elution of higher molecular weight contaminants. The carrier gas (helium or hydrogen) flow rates typically range from 1.0-2.0 mL/min. Under these conditions, this compound displays a characteristic retention time that can be confirmed by comparison with authentic standards. For complex mixtures, gas chromatography-mass spectrometry (GC-MS) provides definitive identification through characteristic fragmentation patterns including m/z 67, 81, 95, 150, 262, and 308 (molecular ion) [6] [4].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy offers comprehensive structural elucidation of this compound, with both ¹H and ¹³C NMR providing distinctive spectral fingerprints. The ¹H NMR spectrum (CDCl₃, 400 MHz) exhibits characteristic signals including: δ 0.89 (t, 3H, terminal CH₃), δ 1.26 (broad m, 20H, methylene envelope), δ 1.61 (quin, 2H, -OCOCH₂CH₂-), δ 2.05 (m, 4H, -CH₂-CH=CH-), δ 2.76 (t, 2H, -CH=CH-CH₂-CH=CH-), δ 4.12 (q, 2H, -OCH₂CH₃), δ 5.34 (m, 4H, -CH=CH-) [4].

The ¹³C NMR spectrum (CDCl₃, 100 MHz) displays key resonances at: δ 14.3 (terminal CH₃), δ 22.7-34.2 (methylene carbons), δ 60.1 (-OCH₂CH₃), δ 128.0-130.2 (olefinic carbons), and δ 174.3 (carbonyl carbon). Additional confirmation can be obtained through Fourier-Transform Infrared (FTIR) spectroscopy, with characteristic absorptions at approximately 3010 cm⁻¹ (=C-H stretch), 2925 and 2855 cm⁻¹ (C-H stretch), 1742 cm⁻¹ (ester C=O stretch), 1175 cm⁻¹ (C-O stretch), and 720 cm⁻¹ (=C-H bend) [4]. The refractive index of 1.455 at 20°C provides a rapid quality control parameter for purity assessment during production [3].

Experimental Protocols

In Vitro Melanogenesis Inhibition Assay

The anti-melanogenic activity of this compound can be evaluated using B16F10 murine melanoma cells stimulated with α-melanocyte-stimulating hormone (α-MSH). The following protocol details the methodology for assessing effects on melanin content and tyrosinase activity [1]:

- Cell Culture: Maintain B16F10 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin/streptomycin solution at 37°C in a humidified atmosphere with 5% CO₂.

- Cell Viability Assessment (MTT Assay): Seed cells at a density of 4×10³ cells/well in 96-well plates and culture overnight. Treat with various concentrations of this compound (typically 1-100 µM) for 48 hours. Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate at 37°C for 4 hours. Remove medium, dissolve formazan crystals in DMSO (150 µL), and measure absorbance at 570 nm using a microplate reader.

- Melanin Content Measurement: After discarding medium, harvest cells by centrifugation. Dissolve the obtained pellet in 1 N sodium hydroxide (NaOH) containing 10% DMSO at 80°C for 30 minutes. Determine relative melanin production by measuring absorbance at 475 nm using a microplate reader.

- Intracellular Tyrosinase Activity: Collect cells and lysate in lysis buffer (100 mM Tris–HCl, pH 8, 250 mM NaCl, 0.5% Nonidet P-40, 1× protease inhibitor cocktail). Sonicate several times and incubate on ice for 30 minutes. Centrifuge lysates at 14,000 rpm for 25 minutes at 4°C. Determine protein concentration using a BCA Protein Assay kit. Mix diluted lysates with 2 mM L-DOPA at 37°C and measure absorbance at 490 nm every 10 minutes for 1 hour.

- Western Blot Analysis: Separate equal amounts of protein (10-40 µg) by 10-12% SDS-PAGE and transfer onto PVDF membranes. Probe membranes with antibodies against MITF (1:1,000), tyrosinase (1:7,000), TRP1 (1:7,000), Akt (1:2,000), p-Akt (1:1,000), GSK3β (1:2,000), p-GSK3β (1:1,000), and β-catenin (1:2,500).

Synthesis Scale-Up and Optimization

For industrial-scale production of this compound via the composite solid superacid catalysis method, the following optimized protocol is recommended [5]:

- Catalyst Preparation: Prepare TiO₂/SO₄²⁻ or TiO₂-SiO₂/SO₄²⁻ composite solid superacid by coprecipitation or sol-gel method using titanium tetrabutoxide and tetraethyl orthosilicate as precursors. Impregnate with sulfuric acid solution (0.5-2.0 M), followed by drying at 110°C for 12 hours and calcination at 450-600°C for 3 hours.

- Esterification Reaction: Charge a reactor with linoleic acid and absolute ethanol in a molar ratio of 1:1 to 1:4. Add catalyst (0.5-3.0% of total raw material mass). Heat the mixture to 70-90°C with continuous stirring under reflux conditions for 2-4 hours. Monitor reaction progress by thin-layer chromatography or gas chromatography.

- Product Isolation: After reaction completion, cool the mixture to room temperature and separate the catalyst by filtration. Wash the catalyst with ethanol for reuse. Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure at 50-60°C. Further purify the crude product by vacuum distillation (175-180°C at 2-3 mm Hg) to obtain high-purity this compound (≥97%).

Applications in Pharmaceutical and Cosmetic Formulations

This compound's diverse biological activities support its application in multiple formulation types. In cosmetic products, it functions as both an active ingredient and penetration enhancer, particularly in skin brightening formulations targeting hyperpigmentation disorders such as melasma, freckles, and post-inflammatory hyperpigmentation. Recommended usage concentrations typically range from 0.1% to 1.0% in serums, creams, and lotions [1]. The compound's lipid-soluble character enables efficient penetration through the stratum corneum, facilitating delivery to melanocytes in the basal layer of the epidermis [1] [2].

In pharmaceutical applications, this compound shows promise as a therapeutic agent for acne vulgaris through its demonstrated antibacterial and anti-inflammatory properties. Clinical studies have confirmed its efficacy as an anti-acne agent when formulated in topical preparations at concentrations of 0.5-2.0% [1]. Additionally, ongoing research explores its potential in wound healing formulations, where it may accelerate tissue repair through modulation of inflammatory mediators and promotion of re-epithelialization [2]. The compound's potential cardiovascular benefits, including possible effects on lipid metabolism, suggest future applications in oral formulations, though further clinical validation is required [2].

Conclusion and Future Perspectives

This compound (EINECS 208-868-4) represents a versatile bioactive compound with well-established synthesis protocols and promising biological activities. The development of efficient catalytic systems, particularly composite solid superacids and ionic liquid microemulsions, enables high-yield production under environmentally favorable conditions. The compound's mechanism of melanogenesis inhibition through the Akt/GSK3β/β-catenin pathway provides a scientific foundation for its application in dermatological and cosmetic formulations targeting hyperpigmentation disorders [1].

References

- 1. This compound inhibits α-MSH-induced melanogenesis ... [pmc.ncbi.nlm.nih.gov]

- 2. Ingredient: this compound [caringsunshine.com]

- 3. China Ethyl CAS:544-35- Linoleate Manufacturers - Free Sample... 4 [alfachemch.com]

- 4. ethyl (Z)-linoleate, 544-35-4 [thegoodscentscompany.com]

- 5. Method for preparing this compound catalyzed by ... [patents.google.com]

- 6. This compound synthesis [chemicalbook.com]

- 7. linoleic acid [orgsyn.org]

Comprehensive Application Notes and Protocols: Ethyl Linoleate Meconium Analysis for Prenatal Ethanol Exposure Assessment

Clinical Significance and Introduction

Fetal Alcohol Spectrum Disorder (FASD) represents a major public health concern as the most common preventable cause of mental impairment and developmental disabilities worldwide. The global prevalence of FASD is approximately 7.7 per 1,000 population, with developed regions such as Europe reporting rates as high as 19.8 per 1,000 [1]. Prenatal alcohol exposure (PAE) can result in a spectrum of abnormalities including morphological changes, cognitive impairment, behavioral deficits, and neurological developmental disorders that persist throughout life [1]. The adverse effects of alcohol on the developing fetus are now recognized as a serious global public health problem, with maternal alcohol consumption during pregnancy causing direct, lasting, multisystemic, and often irreversible damage to the embryo [1].

Identification of prenatal alcohol exposure remains challenging due to reliance on maternal self-report, which is often inaccurate due to guilt, shame, and fear of legal consequences or custody loss. Studies demonstrate that maternal self-reports of heavy alcohol use during pregnancy are tenfold lower than rates detected through biological markers [2]. This underreporting creates a critical need for objective biomarkers that can accurately identify in utero alcohol exposure. Meconium analysis for fatty acid ethyl esters (FAEEs), particularly ethyl linoleate, has emerged as a validated methodological approach for identifying heavy prenatal ethanol exposure, especially during the second and third trimesters when meconium begins to form [3] [2].

Table 1: Epidemiological Data on Prenatal Alcohol Exposure and FASD Prevalence

| Population/Region | Prevalence Rate | Measurement Method | Reference |

|---|---|---|---|

| Global FASD | 7.7 per 1,000 | Systematic review | [1] |

| Europe FASD | 19.8 per 1,000 | Regional analysis | [1] |

| Canadian PAE | 1.16-2.40% | Meconium FAEE analysis | [2] |

| Italian PAE | 7.9% (overall) | Meconium FAEE/EtG analysis | [4] |

| Rome, Italy PAE | 29.4% | Meconium FAEE/EtG analysis | [4] |

Biomarker Science and Physiological Basis

Biochemical Foundations of FAEEs

Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites formed through the enzyme-mediated esterification of ethanol with free fatty acids or fatty acyl-CoA molecules [3]. This biochemical pathway occurs in virtually all tissues, with significant activity in the placenta and fetal compartments [3]. The formation of FAEEs is catalyzed by several enzymes, including FAEE synthase and carboxyl ester lipase, which facilitate the conjugation of ethanol with endogenous fatty acids derived from triglycerides, lipoproteins, and phospholipids [3]. Following formation, FAEEs are incorporated into meconium through various physiological processes, including biliary excretion and intestinal secretion, where they accumulate throughout the second and third trimesters of pregnancy [2].

The chemical structure of this compound consists of a linoleic acid backbone (an 18-carbon polyunsaturated fatty acid with two double bonds) esterified to an ethanol molecule. This specific FAEE has demonstrated particular significance in meconium analysis due to its metabolic stability and reliable detection in exposed neonates. This compound is one of approximately 15-20 different FAEEs that can be detected in biological specimens, but it is consistently identified as one of the predominant esters in meconium samples from alcohol-exposed neonates [3].

This compound as a Key Biomarker

This compound has emerged as a particularly valuable component within the FAEE biomarker panel for several reasons. First, it demonstrates excellent analytical sensitivity in chromatographic methods due to its chemical properties. Second, research has shown that this compound levels increase significantly in meconium samples supplemented in vitro with ethanol, demonstrating its direct relationship to alcohol exposure [3]. Third, when combined with other FAEEs (typically ethyl palmitate, ethyl oleate, and ethyl stearate), this compound contributes to a composite biomarker profile that substantially improves the accuracy of prenatal alcohol exposure detection [2].

The metabolic pathway of this compound formation and detection can be visualized as follows:

Materials and Methods

Specimen Collection and Storage Protocols

Meconium collection requires careful attention to timing and technique to ensure analytical integrity. Meconium should be collected from the first neonatal stools within 24 hours postpartum whenever possible, as samples collected beyond 24-48 hours may represent transitional stools with increased risk of false-positive results [2]. Research indicates that false-positive rates increase significantly with collection time, reaching approximately 20%, 40%, and 60% after 24, 48, and 72 hours, respectively [2]. The collection procedure involves:

- Using a clean plastic applicator to transfer meconium from the diaper into a pre-labeled sterile collection tube

- Collecting approximately 500 mg of material (minimum 100 mg required for analysis)

- Avoiding contamination with urine or other bodily fluids

- Immediately freezing samples at -20°C or ideally -80°C for preservation

- Documenting precise collection time and date for interpretive purposes

Storage and transportation conditions critically impact FAEE stability. Samples should be maintained continuously frozen during storage and transport, with freeze-thaw cycles strictly avoided. Long-term storage at -80°C is recommended for research or archived samples, with stability demonstrated for at least 12 months under these conditions [2].

Analytical Method: SPME GC-MS

The headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME GC-MS) represents the current gold standard method for this compound quantification in meconium [2]. The detailed protocol encompasses the following steps:

3.2.1 Reagents and Calibration Standards

- Internal standards: Deuterated (d5) FAEE mix (ethyl palmitate-d5, ethyl oleate-d5, this compound-d5, ethyl stearate-d5) at concentration of 10 µg/mL

- Calibration standards: FAEE mix at 10 µg/mL serially diluted to create calibration curve ranging from 0.015 µg/mL to 10 µg/mL

- Solvents: High-purity methanol, heptane, and deionized water

- Quality controls: Pooled meconium extracts fortified with low, medium, and high concentrations of FAEEs

3.2.2 Sample Preparation Protocol

- Homogenization: Precisely weigh 100-500 mg of meconium and add 1 mL of purified water

- Internal standard addition: Add 25 µL of deuterated FAEE working solution (100 µg/mL in methanol)

- Extraction: Add 2 mL of heptane:ethyl acetate (9:1 v/v) mixture, vortex vigorously for 2 minutes

- Centrifugation: Centrifuge at 14,000 rpm for 15 minutes at 4°C

- Collection: Transfer organic layer to a new glass vial

- Concentration: Evaporate under gentle nitrogen stream at room temperature

- Reconstitution: Reconstitute dry extract in 100 µL of heptane for GC-MS analysis

3.2.3 HS-SPME GC-MS Parameters

Table 2: Instrumental Parameters for HS-SPME GC-MS Analysis of this compound

| Parameter | Specification | Notes |

|---|---|---|

| GC Column | HP-5MS (30 m × 0.25 mm × 0.25 µm) | Low-polarity stationary phase |

| Injection | Splitless mode, 250°C | |

| Oven Program | 60°C (1 min), 20°C/min to 200°C, 5°C/min to 280°C (5 min) | Optimal separation |

| Carrier Gas | Helium, 1.0 mL/min constant flow | |

| MS Transfer Line | 280°C | |

| Ion Source | Electron impact (70 eV), 230°C | |

| Detection | Selected ion monitoring (SIM) | |

| Characteristic Ions | This compound: 91, 145, 262, 294 | Quantitative ion: 262 |

The complete analytical workflow from sample collection to data interpretation is illustrated below:

Data Interpretation and Quality Assurance

Cutoff Values and Result Interpretation

The established clinical cutoff for total FAEEs in meconium is 2 nmol/g (approximately 600 ng/g), which was determined through large clinical studies involving abstinent populations [2]. This threshold represents the highest level measured in meconium of neonates born to abstinent mothers, with any value exceeding this level indicating heavy prenatal alcohol exposure [2]. When interpreting results, it is essential to consider:

- Composite assessment: While this compound is an important component, clinical interpretation should be based on the sum of at least four FAEEs (ethyl palmitate, ethyl oleate, this compound, and ethyl stearate)

- Collection timing: Samples collected beyond 24 hours require cautious interpretation due to increased false-positive risk

- Analytical quality: Results should only be considered from validated laboratories with appropriate quality control measures

Quality Control Procedures

Robust quality control is essential for reliable meconium FAEE analysis. Each analytical batch should include:

- Method blanks: To monitor for contamination during the analytical process

- Calibration standards: At least six concentration levels covering the expected range

- Quality control samples: Pooled meconium fortified at low, medium, and high concentrations

- Duplicate analysis: At least 10% of samples should be analyzed in duplicate

- Internal standard monitoring: Consistent recovery of deuterated standards across all samples

Acceptance criteria typically include calibration curves with correlation coefficients (r²) ≥0.99, QC samples within 15% of target values, and retention time stability within 0.1 minute across the batch [5].

Table 3: Analytical Performance Characteristics for this compound in Meconium

| Performance Parameter | Target Specification | Typical Performance |

|---|---|---|

| Limit of Detection (LOD) | < 0.005 nmol/g | 0.002 nmol/g |

| Limit of Quantification (LOQ) | < 0.015 nmol/g | 0.006 nmol/g |

| Inter-day Precision (CV%) | < 15% | 6.51% (low QC), 5.41% (high QC) |

| Intra-day Precision (CV%) | < 10% | 6.45% (low QC), 5.16% (high QC) |

| Recovery Efficiency | > 85% | 90-95% |

| Linearity Range | 0.015-10 µg/mL | r² > 0.995 |

Applications and Future Directions

The implementation of This compound meconium analysis extends beyond simple exposure detection, with growing applications in clinical research, epidemiological studies, and early intervention programs. Large-scale studies utilizing this methodology have revealed substantial geographical variations in prenatal alcohol exposure patterns, with prevalence rates ranging from 0% in some Italian cities to 29.4% in others [4]. Such data provides crucial information for targeted public health interventions and resource allocation.

Emerging research directions include the combination of FAEE analysis with other biomarkers such as ethyl glucuronide (EtG) to improve detection sensitivity and specificity [3]. Additionally, investigations into the relationship between specific FAEE profiles and the risk of particular FASD phenotypes may enable early identification of high-risk neonates before clinical symptoms manifest. Recent placental transcriptome studies have revealed that prenatal alcohol exposure is associated with significant changes in gene co-expression networks related to erythropoiesis and angiogenesis, suggesting potential connections between this compound levels and specific molecular pathways affected by alcohol teratogenicity [6].

Clinical implementation of meconium FAEE screening faces several challenges, including ethical considerations regarding mandatory screening, the need for appropriate counseling resources for positive cases, and legal implications of identified prenatal substance exposure. Nevertheless, when implemented as part of comprehensive care protocols, meconium this compound analysis provides a powerful tool for identifying at-risk infants who may benefit from early intervention services and developmental monitoring, potentially mitigating the secondary disabilities associated with FASD [2].

References

- 1. An overview of current advances in perinatal alcohol exposure ... [pmc.ncbi.nlm.nih.gov]

- 2. Prevalence of Fetal Alcohol Exposure by Analysis ... [nature.com]

- 3. Linoleic Acid Ethyl Ester - an overview [sciencedirect.com]

- 4. Assessment of prenatal exposure to ethanol by meconium ... [pubmed.ncbi.nlm.nih.gov]

- 5. Overcoming Challenges in the Determination of Fatty Acid ... [pmc.ncbi.nlm.nih.gov]

- 6. Prenatal alcohol exposure is associated with changes in ... [nature.com]

Application Notes and Protocols: Fatty Acid Ethyl Esters in Meconium as a Biomarker for Prenatal Alcohol Exposure

Introduction

Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites formed when ethanol conjugates with free fatty acids, catalyzed by enzymes such as FAEE synthase and acyl-coenzyme A:ethanol O-acyltransferase [1]. These metabolites accumulate in meconium—the first stool of newborns—which begins forming around the 12th to 20th week of gestation and serves as a cumulative matrix for tracking in utero exposures [2] [3]. Analysis of FAEEs in meconium provides a valuable objective biomarker for identifying prenatal alcohol exposure (PAE), addressing limitations of maternal self-reporting and enabling early intervention for at-risk infants [4] [5].

Analytical Methods for FAEE Determination

Accurate measurement of FAEEs requires sensitive and specific methodologies. The primary techniques involve gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). Below are detailed protocols for two established approaches.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methods used in clinical research for quantitative FAEE analysis in meconium [2] [1].

Sample Preparation:

- Weighing: Accurately weigh 0.5 g of meconium into a extraction tube [2].

- Homogenization: Add 3.5 mL of distilled water and vortex until homogeneous.

- Internal Standard Addition: Add a known concentration of ethyl heptadecanoate (e.g., to achieve 8 μg/g meconium) as an internal standard to control for extraction efficiency [2].

- Extraction: Add 3.5 mL of hexane, mix on a rotary mixer for 30 minutes, and centrifuge at 1,600×g for 30 minutes. Freeze the mixture at -20°C to solidify lipids, then aspirate the hexane layer [2].

- Clean-up: Apply the hexane extract to a preconditioned solid-phase extraction (SPE) column (e.g., CUNAX153). Elute twice with 4 mL each of hexane and methylene chloride. Combine eluates, evaporate under a gentle nitrogen stream, and reconstitute in 100 μL of acetone [2].

Instrumental Analysis:

- GC-MS Configuration: Use an Agilent GC6890/MS5973N system or equivalent.

- Column: HP-5MS (0.25 mm × 30 m × 0.25 μm).

- Temperature Program: Initial 100°C, ramp at 25°C/min to 200°C, then 5°C/min to 300°C, hold for 5 minutes.

- Detection: Positive chemical ionization (PCI) with methane reagent gas; selected ion monitoring (SIM) mode [2].

Method Validation:

- Recovery: Mean recovery rates of approximately 101.0% ± 4.6% for spiked meconium samples [2].

- Precision: Intra-assay and inter-assay coefficients of variation (CVs) ≤ 12.1% [2].

- Limits of Detection (LOD): Ranging from 0.05 μg/g for ethyl laurate, myristate, palmitate, linoleate, and oleate to 1.0 μg/g for ethyl docosahexaenoate [2].

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is suited for high-throughput analysis and simultaneous quantification of multiple FAEEs and other alcohol metabolites [3].

Sample Preparation:

- Weighing: Use 0.1 g of meconium.

- Homogenization: Homogenize in methanol using wooden applicator sticks.

- Internal Standard: Include ethyl heptadecanoate.

- Extraction: Employ solid-phase extraction (SPE). Thoroughly mix meconium before sampling to ensure homogeneity [3].

Instrumental Analysis:

Key FAEE Species and Analytical Performance

The tables below summarize the primary FAEE species analyzed and the performance characteristics of different analytical methods.

Table 1: Key Fatty Acid Ethyl Ester (FAEE) Species in Meconium Analysis

| FAEE Species | Abbreviation | Significance/Biological Relevance |

|---|---|---|

| Ethyl Linoleate | E18:2 | Consistently identified as a top predictor for PAE; high specificity [4] [2]. |

| Ethyl Palmitate | E16:0 | Correlated with adverse fetal outcomes (e.g., reduced body/brain weight) [1]. |

| Ethyl Oleate | E18:1 | Useful for distinguishing heavy drinking levels [4] [3]. |

| Ethyl Stearate | E18:0 | Commonly quantified; found in exposed infants [1]. |

| Ethyl Arachidonate | E20:4 | Potential biomarker for fetal alcohol effects on brain development [2]. |

| Ethyl Docosahexaenoate | E22:6 | Potential biomarker for fetal alcohol effects on brain development [2] |

Table 2: Analytical Method Performance Comparison

| Parameter | GC-MS Method [2] | LC-MS/MS Method [3] |

|---|---|---|

| Sample Amount | 0.5 g | 0.1 g |

| Key Internal Standard | Ethyl Heptadecanoate | Ethyl Heptadecanoate |

| Extraction | Liquid-Liquid + SPE | Solid-Phase Extraction (SPE) |

| LOD/LOQ | LODs: 0.05 - 1.0 μg/g | LOQs: 25 - 50 ng/g |

| Precision (CV) | Intra-assay: ≤ 4.6% Inter-assay: ≤ 12.1% | Intra-subject variability: 0.7 - 17.6% |

Clinical Validation and Interpretation

Establishing a clear link between meconium FAEE levels and maternal drinking is crucial for clinical application.

- Sensitivity and Specificity: The performance of FAEEs as a biomarker varies with the specific ester and cutoff used. This compound has been reported to identify infants exposed to high levels of alcohol with a sensitivity of 88% and a specificity of 64% [4]. Another study found this compound had a lower sensitivity of 26.9% but a very high specificity and positive predictive value of 96.8% and 96.2%, respectively [2].

- Cutoff Values: A cumulative threshold for the sum of seven key FAEEs (ethyl linolenate, palmitoleate, arachidonate, linoleate, palmitate, oleate, and stearate) at ≥ 2 nmol/g meconium is often used to indicate significant prenatal alcohol exposure [5] [3].

- Correlation with Adverse Outcomes: Elevated cumulative FAEE concentrations in meconium are significantly associated with combined growth deficits at birth. Multivariate analysis has demonstrated that higher levels increase the risk for head circumference and length both ≤10th percentile (aOR, 2.94) and for head circumference, weight, and length all ≤10th percentile (aOR, 3.27) [5]. In animal models, ethyl palmitate concentration shows a negative correlation with fetal body and brain weights [1].

Experimental Workflow

The following diagram illustrates the complete pathway from sample collection to data interpretation, integrating the protocols described above.

Limitations and Considerations

- Stability: FAEEs can degrade in meconium; samples should be frozen at ≤ -20°C immediately after collection and analyzed promptly. One validation study showed degradation after 12 hours at room temperature [3].

- Specificity: While highly specific in controlled studies, dietary sources of fatty acids (e.g., olive oil) have been associated with increased total meconium FAEE, which could theoretically influence results [3].

- Comparative Performance: Meconium ethyl glucuronide (EtG), another direct alcohol metabolite, may offer superior agreement with self-reported maternal drinking in some cohorts, with one study showing moderate-substantial agreement (kappa: 0.57) at a cutoff of ≥30 ng/g [3].

Conclusion

The protocols detailed herein provide a robust framework for detecting FAEEs in meconium, offering researchers and clinicians a critical tool for objective identification of prenatal alcohol exposure. The consistent association between specific FAEEs—particularly this compound and ethyl palmitate—and both maternal drinking patterns and neonatal growth outcomes solidifies their utility as biomarkers. Adherence to standardized collection, processing, and analytical procedures is paramount for generating reliable, reproducible data that can guide early intervention strategies for affected infants.

References

- 1. Fatty acid ethyl esters in meconium: A biomarker of fetal ... [pmc.ncbi.nlm.nih.gov]

- 2. Fatty Acid Ethyl Esters in Meconium: Are They Biomarkers ... [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Sensitivity and Specificity of Meconium Fatty Acid ... [pmc.ncbi.nlm.nih.gov]

- 4. FATTY ACID ETHYL ESTERS [pmc.ncbi.nlm.nih.gov]

- 5. Association of Fatty Acid Ethyl Esters in Meconium ... [jkms.org]

Comprehensive Application Notes and Protocols: GC-MS Analysis of Ethyl Linoleate in Meconium as a Biomarker for Prenatal Alcohol Exposure

Background and Significance

Prenatal alcohol exposure remains a significant public health concern due to its potential to cause Fetal Alcohol Spectrum Disorders (FASD), which encompass a range of physical, behavioral, and cognitive abnormalities in affected children. Accurate identification of alcohol-exposed newborns is critical for early intervention and improved developmental outcomes. Unfortunately, maternal self-reporting of alcohol consumption during pregnancy is notoriously unreliable due to social stigma and recall bias, with studies demonstrating that maternal self-reports of heavy alcohol use are approximately tenfold lower than rates detected through biological markers [1]. This limitation has driven the search for objective biomarkers that can reliably detect prenatal alcohol exposure, with fatty acid ethyl esters (FAEEs) emerging as one of the most promising candidates.

FAEEs are non-oxidative metabolites formed through the esterification of ethanol with free fatty acids. These compounds are particularly valuable as biomarkers because they accumulate in meconium (the infant's first stool) beginning at approximately 12 weeks of gestation and remain stable until birth [2]. Unlike ethanol itself, which is rapidly cleared from the system, FAEEs provide a longer detection window that can reflect exposure throughout the second and third trimesters of pregnancy. Among the various FAEEs, ethyl linoleate (ethyl ester of linoleic acid) has demonstrated particular utility as a sensitive and specific marker of prenatal alcohol exposure. Research has confirmed that this compound accumulates in meconium in response to maternal alcohol consumption and can be reliably detected and quantified using gas chromatography-mass spectrometry (GC-MS) methodologies [3] [4].

The clinical significance of meconium FAEE analysis extends beyond mere detection of exposure. Studies have demonstrated that elevated FAEE levels in meconium are associated with poorer neurodevelopmental outcomes in children, including deficits in cognitive function, mental development, and psychomotor performance [2]. Additionally, recent research has shown that higher concentrations of FAEEs in meconium predict increased likelihood of marijuana use and substance use-related problems in adolescence, highlighting the long-term implications of prenatal alcohol exposure [2]. These findings underscore the value of meconium FAEE analysis not only as a diagnostic tool but also as a means to identify children who may benefit from early intervention services.

Analytical Methods for this compound Detection

Sample Collection and Storage Protocols

Meconium collection represents the critical first step in the analysis of this compound and requires careful attention to procedural details to ensure sample integrity. Meconium should be collected from the infant's diaper within the first 24-48 hours postpartum using a clean applicator, taking care to avoid urine contamination. Research indicates that the timing of collection is crucial, as delayed collection beyond 24 hours increases the risk of false positives, with false positive rates approximately 20%, 40%, and 60% after 24, 48, and 72 hours, respectively [1]. The collected sample should be immediately transferred to a clean container and stored at -20°C or lower to prevent degradation of target analytes. For long-term storage, maintenance at -70°C is recommended, with studies showing no significant degradation of FAEEs when proper freezing protocols are followed [5].

The meconium matrix itself presents analytical challenges due to its variable composition and high viscosity. Visual inspection should be performed to identify transitional samples (mixtures of meconium and postnatal stool), as these may yield unreliable results and should be excluded from analysis or flagged as inconclusive [1]. Prior to analysis, meconium samples should be thoroughly homogenized to ensure representative sampling. Some protocols recommend drying a separate aliquot of meconium at 50°C for 48 hours to determine dry weight, allowing for normalization of FAEE concentrations and improving comparability across samples with varying water content [6].

Sample Preparation and Extraction

The extraction of this compound from meconium requires efficient separation from a complex matrix while maintaining the integrity of the target analyte. The following optimized protocol, adapted from established methodologies [7] [5], has demonstrated high recovery rates and minimal matrix interference:

Homogenization: Accurately weigh approximately 0.5 grams of wet meconium into a glass centrifuge tube. Add a deuterated internal standard (d5-ethyl esters, typically d5-ethyl linoleate) to account for procedural losses and matrix effects. The internal standard should be added at a concentration that approximates the expected analyte concentration in samples.

Liquid-Liquid Extraction: Add 5 mL of methanol and 10 mL of chloroform to the homogenized meconium sample. Vortex vigorously for 2 minutes to ensure complete mixing. Sonicate the mixture for 15 minutes to enhance extraction efficiency, then centrifuge at 3000 × g for 10 minutes to separate phases. Carefully transfer the organic (lower) layer to a new clean tube.

Solid-Phase Extraction (SPE) Cleanup: For additional purification, pass the chloroform extract through a solid-phase extraction column (e.g., silica-based or amino-propyl columns). Pre-condition the column with 5 mL of methanol followed by 5 mL of chloroform. After loading the sample, wash with 5 mL of chloroform to remove interfering compounds, then elute the FAEEs with 8 mL of chloroform:methanol (90:10, v/v).

Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen gas at room temperature. Reconstitute the residue in 100 μL of heptane for GC-MS analysis. For methods utilizing headspace solid-phase microextraction (HS-SPME), reconstitute in an appropriate solvent such as methanol [7].

GC-MS Instrumentation and Analysis

The analysis of this compound requires precise chromatographic separation and selective detection to distinguish it from other meconium components. The following instrumental parameters have been optimized specifically for this compound detection [8] [7]:

Table 1: GC-MS Instrument Parameters for this compound Analysis

| Parameter | Specification | Notes |

|---|---|---|

| GC System | Agilent 7890 GC or equivalent | - |

| MS Detector | Agilent 5975C MSD or equivalent | Electron ionization (EI) mode |

| Column | HP-5MS capillary column (30 m × 0.25 mm ID × 0.25 μm film) | Low-bleed stationary phase |

| Injection | Split mode (2:1 to 5:1) | Injector temperature: 250°C |

| Carrier Gas | Helium, constant flow: 1.0 mL/min | - |

| Oven Program | Initial: 60°C (hold 1 min) Ramp 1: 20°C/min to 200°C Ramp 2: 5°C/min to 280°C (hold 5 min) | Total run time: 28.5 min | | Ion Source Temp | 230°C | - | | Quadrupole Temp | 150°C | - | | Detection Mode | Selected Ion Monitoring (SIM) | Quantitation ion: 88 m/z Qualifier ions: 79, 101, 55 m/z |

For enhanced specificity and sensitivity in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed. When using GC-MS/MS, the following transitions are recommended for this compound: precursor ion 88 m/z → product ion 55 m/z (quantitation transition) and 88 m/z → 79 m/z (confirmation transition) [5]. The use of methane chemical ionization with low-energy collisions with argon has been shown to provide excellent sensitivity for FAEE detection in meconium [5].

Quantification and Quality Control

Quantification of this compound is typically performed using a calibration curve generated from analytical standards analyzed alongside batches of meconium samples. The calibration curve should span a concentration range relevant to clinical applications, typically from 10 to 1000 ng/g meconium. A linear response with a correlation coefficient (r²) ≥ 0.99 should be achieved. Quality control samples at low, medium, and high concentrations should be included in each analytical batch to monitor performance, with acceptance criteria typically set at ±15% of target concentrations.

The establishment of a clinical cut-off value is essential for interpreting results. Research indicates that a cumulative FAEE concentration (sum of ethyl palmitate, this compound, ethyl oleate, and ethyl stearate) of ≥ 2 nmol/g meconium provides high clinical sensitivity and specificity for identifying heavy prenatal alcohol exposure [1] [7]. This cut-off was established in studies of populations with verified alcohol abstinence and represents the 95th or 97.5th percentile of values in non-drinking populations.

Method Validation and Performance Characteristics

Rigorous validation is essential to ensure the reliability, accuracy, and precision of the GC-MS method for this compound quantification in meconium. The following table summarizes key validation parameters established in comprehensive method validation studies:

Table 2: Method Validation Parameters for this compound Analysis in Meconium

| Validation Parameter | Performance Characteristics | Experimental Conditions |

|---|---|---|

| Linearity Range | 10-1000 ng/g | r² ≥ 0.99 |

| Limit of Detection (LOD) | 5-10 ng/g | Signal-to-noise ratio ≥ 3:1 |

| Limit of Quantification (LOQ) | 15-30 ng/g | Signal-to-noise ratio ≥ 10:1, CV < 15% |

| Precision (Intra-day) | CV 5.16-6.45% | n = 5-6 replicates at low and high QC |

| Precision (Inter-day) | CV 5.41-6.51% | n = 5-6 replicates over 3 days |

| Accuracy | 85-115% of nominal values | Across calibration range |

| Recovery | 85-95% | Compared to non-extracted standards |

| Carryover | < 0.1% | Following high-concentration samples |

| Specificity | No interference from meconium matrix | Tested with 10 different meconium lots |

The validation data presented in Table 2 demonstrate that the GC-MS method for this compound quantification in meconium exhibits excellent analytical performance with high precision, accuracy, and sensitivity appropriate for clinical and research applications [7]. The method has shown particular robustness in handling the challenging meconium matrix, with adequate cleanup procedures minimizing ion suppression or enhancement during MS detection.

In addition to these analytical validation parameters, the method has undergone extensive clinical validation. Studies comparing meconium this compound concentrations with carefully documented maternal alcohol consumption have established strong correlations between biomarker levels and exposure. Notably, research has demonstrated that the presence of this compound in meconium shows significant associations with maternal drinking, particularly during the second and third trimesters of pregnancy [3] [4]. The test has demonstrated high specificity (96.8%) and positive predictive value (96.2%) for identifying prenatal alcohol exposure, though sensitivity is more variable (26.9-72%) depending on the population and drinking patterns studied [4]. This high specificity makes it particularly valuable for confirmatory testing when prenatal alcohol exposure is suspected.

Clinical Applications and Data Interpretation

Diagnostic Performance and Cut-off Values

The interpretation of meconium this compound concentrations requires understanding of established cut-off values and their diagnostic performance characteristics. While this compound is often evaluated as part of a panel of FAEEs, it has demonstrated independent utility as a biomarker for prenatal alcohol exposure. The following table summarizes key clinical validation findings for this compound and related FAEEs:

Table 3: Clinical Performance of this compound as a Biomarker for Prenatal Alcohol Exposure

| Study Population | Sensitivity | Specificity | AUC | Key Findings |

|---|---|---|---|---|

| Canadian cohort (n=1315) [1] | - | - | - | Prevalence of heavy alcohol exposure: 1.16-2.40% by meconium FAEE vs. 0.24% by self-report |

| Mixed race South African cohort [5] | 72% | 51% | - | For detection of ≥1 drink/week in third trimester |

| Urban US cohort [4] | 26.9% | 96.8% | - | Positive predictive value: 96.2% |

| VLBW neonates [9] [6] | 86-89% | 83-88% | 88% | Using ethyl linolenate for trimester 1 exposure |

The data in Table 3 highlight several important aspects of meconium this compound as a biomarker. First, the high specificity and positive predictive value observed in multiple studies indicate that when this compound is detected above established cut-offs, it is highly likely that significant prenatal alcohol exposure has occurred. Second, the consistently higher prevalence rates detected through meconium analysis compared to maternal self-report underscore the value of objective biomarker testing. Finally, the strong performance in very low birth weight (VLBW) neonates demonstrates the utility of this biomarker even in premature populations [9] [6].

It is important to note that meconium FAEE analysis primarily reflects alcohol exposure during the second and third trimesters, as meconium accumulation begins at approximately 12 weeks of gestation. However, studies have shown that this compound and other FAEEs can detect exposure during the first trimester as well, possibly due to the persistence of these compounds in fetal tissues or delayed elimination [9]. Research has identified a significant positive correlation between first-trimester drinking amounts and meconium ethyl linolenate concentrations (a related FAEE), with ROC curve analysis demonstrating excellent diagnostic accuracy (AUC = 88%) [6].

Correlation with Maternal Drinking Patterns

The concentration of this compound in meconium varies with maternal drinking patterns, including the quantity, frequency, and timing of alcohol consumption during pregnancy. Research has demonstrated that the mean number of drinks reported per week before and during pregnancy is significantly higher in mothers whose infants have detectable this compound in meconium compared to those without detectable levels [3]. Specifically, one study found that mothers of positive-testing infants reported 9.2 ± 1.9 drinks per week in the month before pregnancy compared to 4.3 ± 1.4 drinks per week in the negative group (p = 0.004) [3].

The timing of alcohol consumption during pregnancy also influences meconium this compound concentrations. While early research suggested that meconium FAEEs primarily reflect third-trimester exposure, more recent studies have demonstrated significant correlations with drinking during all trimesters. The strongest correlations have been observed with drinking during the second and third trimesters, with one study reporting Pearson correlation coefficients of r = 0.55 and r = 0.40 for second and third-trimester drinking, respectively [5]. This relationship with late-pregnancy drinking is consistent with the timing of meconium formation and accumulation.

Interestingly, different FAEEs may reflect different aspects of drinking patterns. While this compound shows good correlation with any alcohol exposure, other esters such as ethyl oleate have demonstrated stronger correlations with heavy drinking patterns, particularly the average ounces of absolute alcohol ingested per drinking day [5]. This suggests that a panel of FAEEs may provide more comprehensive information about maternal drinking patterns than any single ester alone.

Workflow and Clinical Significance Diagram

The following diagram illustrates the complete workflow for meconium collection, this compound analysis, and clinical interpretation:

The analytical and clinical workflow depicted above highlights the systematic process from sample collection to clinical application. The method's high specificity (96.8%) makes it particularly valuable for confirming prenatal alcohol exposure when maternal self-report is unreliable or unavailable [4]. The identification of exposed infants enables early intervention strategies, which have been shown to improve developmental outcomes in children affected by prenatal alcohol exposure. Furthermore, recent longitudinal research has demonstrated that elevated FAEE levels in meconium predict increased risk of substance use in adolescence, highlighting the long-term implications of this biomarker [2].

Applications and Implications

The GC-MS analysis of this compound in meconium has significant applications across clinical, research, and public health domains. In clinical practice, this biomarker provides an objective tool for identifying prenatal alcohol exposure, particularly in high-risk populations or when there is clinical suspicion of FASD. The high specificity and positive predictive value of the test make it valuable for confirmatory testing, while its non-invasive nature facilitates widespread implementation. The establishment of a 2 nmol/g cut-off for the sum of four FAEEs (ethyl palmitate, this compound, ethyl oleate, and ethyl stearate) has enabled standardized interpretation across different laboratories and populations [1] [7].

In research settings, meconium this compound analysis has enabled more precise investigation of the relationship between prenatal alcohol exposure and developmental outcomes. Studies utilizing this biomarker have demonstrated dose-response relationships between FAEE concentrations and cognitive deficits, including poorer performance on mental and psychomotor developmental assessments in infancy and lower IQ scores in childhood [2]. These findings have contributed importantly to our understanding of the neurodevelopmental consequences of prenatal alcohol exposure at different exposure levels.

From a public health perspective, meconium FAEE analysis offers potential as a universal screening tool for identifying alcohol-exposed newborns. Cost-effectiveness analyses have supported the implementation of such screening programs, particularly in populations with high prevalence of alcohol use during pregnancy [7]. The ability to identify exposed infants enables targeted early intervention services, which may mitigate some of the adverse effects of prenatal alcohol exposure. Furthermore, population-level data on prenatal alcohol exposure obtained through meconium screening can inform public health initiatives and resource allocation for FASD prevention and treatment programs.

It is important to note that ethical considerations must be addressed when implementing meconium screening programs, including appropriate counseling for families of positive-testing infants and ensuring linkage to necessary services rather than punitive measures. When properly implemented within a supportive framework, meconium this compound analysis represents a powerful tool for addressing the significant public health challenge of prenatal alcohol exposure and its associated developmental disorders.

References

- 1. Prevalence of Fetal Alcohol Exposure by Analysis ... [nature.com]

- 2. Fatty acid ethyl esters in meconium and substance use ... [sciencedirect.com]

- 3. This compound in meconium: a biomarker for prenatal ethanol ... [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty acid ethyl esters in meconium: are they biomarkers of ... [sigmaaldrich.com]

- 5. VALIDATION OF A NEW BIOMARKER OF FETAL EXPOSURE ... [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl linolenate is elevated in meconium of very-low-birth ... [nature.com]

- 7. An improved method for rapidly quantifying fatty acid ethyl ... [sciencedirect.com]

- 8. Efficient determination of six fatty acid ethyl ethers in ... [sciencedirect.com]

- 9. Ethyl Linolenate is Elevated in Meconium of Very Low ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Analytical Methods for Ethyl Linoleate Extraction from Meconium: Biomarker for Prenatal Alcohol Exposure

Introduction

Ethyl linoleate is one of several fatty acid ethyl esters that serve as non-oxidative metabolites of ethanol, formed through enzyme-mediated esterification when ethanol interacts with free fatty acids in the body. [1] In clinical and forensic practice, the detection and quantification of this compound in meconium—the first stool of newborns—has emerged as a sensitive biomarker for identifying prenatal alcohol exposure during pregnancy. [2] [3] Unlike ethanol itself, which is rapidly cleared from the system, fatty acid ethyl esters accumulate in meconium throughout gestation, providing a retrospective window of exposure that spans the second and third trimesters of pregnancy. [3]

The analytical determination of this compound in meconium presents significant technical challenges due to the complex biological matrix and the need to detect trace-level concentrations. This protocol article provides detailed methodologies based on current scientific literature, including optimized extraction procedures and instrumental analysis techniques that have demonstrated superior sensitivity and specificity in identifying prenatal alcohol exposure. The ability to accurately measure these biomarkers has profound implications for early intervention in cases of fetal alcohol spectrum disorder (FASD), which represents the leading known cause of preventable mental retardation. [2]

Analytical Principles and Significance

Biochemical Basis of this compound as a Biomarker

Fatty acid ethyl esters (FAEEs), including this compound, are formed in the body through enzyme-mediated esterification of ethanol with free fatty acids, as well as with triglycerides, lipoproteins, and phospholipids. [1] This non-oxidative metabolic pathway occurs in virtually all tissues, with particularly high activity in the liver and pancreas, and is catalyzed by enzymes such as fatty acid ethyl ester synthase and carboxyl ester lipase. [1] In the context of prenatal development, it is significant that FAEEs do not cross the placenta, meaning their presence in meconium provides direct evidence of fetal ethanol exposure rather than merely maternal exposure. [3]

The pathophysiological significance of this compound and other FAEEs extends beyond their role as exposure biomarkers. Research suggests these compounds may act as mediators of alcohol-induced organ damage, potentially contributing to the teratogenic effects observed in fetal alcohol spectrum disorders. [4] When alcohol is consumed during pregnancy, ethanol and its metabolites can accumulate in the fetal compartment, where the developing organism has limited capacity for ethanol metabolism, leading to prolonged exposure to these potentially toxic compounds.

Meconium as a Biological Matrix

Meconium begins to form in the fetal intestine approximately during the 12th week of gestation and accumulates until birth, providing a cumulative record of fetal exposure to various substances throughout the second and third trimesters. [3] This unique window of detection represents a significant advantage over maternal self-reporting or blood alcohol measurements, which can only capture recent exposure. The complex composition of meconium—containing intestinal epithelial cells, mucus, amniotic fluid, and other materials—also presents analytical challenges due to the high potential for matrix interference during chemical analysis.

The stability of FAEEs in meconium under proper storage conditions (-80°C) makes them practical biomarkers for clinical and research applications. [2] Studies have demonstrated that the concentration of this compound and other FAEEs in meconium correlates with maternal drinking patterns, with elevated levels associated with increased risk of neurodevelopmental deficits, including decreases in growth, executive function, cognitive performance, mental development, and psychomotor development. [3]

Materials and Methods

Reagents and Standards

- This compound standard (Sigma-Aldrich Co., St. Louis, MO) for calibration and quality control

- Deuterated internal standards: d₅-ethyl palmitate, d₅-ethyl linoleate, d₅-ethyl oleate, d₅-ethyl stearate prepared according to published methods [3]

- Organic solvents: HPLC-grade heptane, acetone (EMD Chemicals Inc.), ethanol-d₆

- Derivatization agents: Thionyl chloride for esterification of free fatty acids

- Sample preparation materials: Solid-phase microextraction fibers, extraction tubes, and filtration apparatus

Equipment and Instrumentation

- Gas chromatograph-mass spectrometer (GC-MS) with triple quadrupole analyzer for detection and quantification

- Headspace solid-phase microextraction (HS-SPME) system for automated sample introduction

- Laboratory centrifuges with refrigeration capability for sample separation

- Ultrasonic bath for improved extraction efficiency

- Vacuum evaporation system for solvent concentration

- Analytical balance with precision to 0.0001 g for accurate weighing

Experimental Protocols

Sample Collection and Storage

Proper collection and storage of meconium specimens is critical for obtaining accurate and reproducible results. The following protocol should be strictly followed:

- Collection timing: Meconium should be collected as soon as possible after birth, typically within the first 24-48 hours, before the transition to regular stool.

- Collection method: Using a clean spatula or similar tool, collect meconium from the diaper and place it into a pre-labeled polypropylene collection tube. [2]

- Sample handling: If multiple meconium passages occur, collect all specimens and combine into a single sample, as the distribution of FAEEs may vary between passages.

- Storage conditions: Immediately freeze samples at -80°C to preserve FAEE stability until analysis. [2] Avoid repeated freeze-thaw cycles, which may degrade target analytes.

- Sample tracking: Maintain clear chain-of-custody documentation for forensic applications, including patient identifiers, collection date and time, and storage conditions.

Headspace Solid-Phase Microextraction (HS-SPME) Method

The HS-SPME method provides a rapid, sensitive approach for extracting this compound from meconium while minimizing matrix interference: [5] [3]

- Sample preparation: Thaw meconium specimen at room temperature and homogenize thoroughly. Precisely weigh 0.5 g of meconium into a headspace vial.

- Internal standard addition: Add 25 μL of deuterated internal standard solution (d₅-ethyl esters in methanol) to each sample to correct for extraction efficiency and instrument variability.

- Liquid-liquid extraction: Add 1 mL of heptane:acetone mixture to the meconium sample. Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes to separate phases.

- Headspace extraction: Transfer the heptane layer to a new headspace vial. Place in HS-SPME autosampler and incubate at 80°C for 10 minutes with continuous agitation.

- SPME fiber exposure: Expose the SPME fiber to the vial headspace for 20 minutes to adsorb volatile FAEEs.

- Thermal desorption: Desorb the extracted compounds directly into the GC-MS injection port at 250°C for 2 minutes in splitless mode.

This optimized HS-SPME approach has demonstrated excellent cleanup of the challenging meconium matrix, producing chromatograms with minimal interference compared to conventional extraction methods. [3]

Alternative Liquid-Liquid Extraction Method

For laboratories without HS-SPME capability, a conventional liquid-liquid extraction method can be employed: [2]

- Sample preparation: Weigh 1 g of meconium (wet weight) into a glass extraction tube. For samples less than 1 g, use the entire sample, but exclude specimens less than 0.5 g.

- Internal standard addition: Add 100 μL of 1 mMol/L ethyl heptadecanoate as internal standard.

- Extraction: Add 2 mL of acetone:hexane mixture to the meconium. Vortex vigorously for 3 minutes, then centrifuge at 3000 × g for 10 minutes.

- Cleanup: Transfer the organic layer to a silica gel column for additional cleanup to remove interfering compounds.

- Concentration: Evaporate the eluent under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μL of heptane for GC-MS analysis.

GC-MS Analysis Parameters

The following instrumental conditions have been optimized for the separation and detection of this compound in meconium extracts: [3]

Gas chromatography conditions:

- Column: Equity-5 or equivalent fused-silica capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness)

- Injector temperature: 250°C, operated in splitless mode

- Oven temperature program: Initial temperature 60°C (held for 1 min), increased to 180°C at 20°C/min, then to 280°C at 5°C/min (held for 5 min)

- Carrier gas: Helium at constant flow of 1.0 mL/min

Mass spectrometry conditions:

- Ionization mode: Electron impact ionization (EI) at 70 eV

- Ion source temperature: 230°C

- Transfer line temperature: 280°C

- Data acquisition: Selected ion monitoring (SIM) mode

- Characteristic ions for this compound: m/z 67, 81, 95, 262

- Quantification ion: m/z 262

Table 1: GC-MS-MS MRM transitions and parameters for this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |

|---|---|---|---|---|

| This compound | 262 | 95 | 15 | 12.8 |

Method Validation and Performance Characteristics

Analytical Figures of Merit

Comprehensive validation of the this compound extraction and analysis method ensures reliable and reproducible results for clinical and research applications. The following performance characteristics have been established for the HS-SPME GC-MS method: [5] [3]

Table 2: Analytical performance characteristics for this compound determination in meconium

| Parameter | Performance Value | Experimental Conditions |

|---|---|---|

| Limit of Detection | 0.020-0.042 nmol/g | 0.5 g meconium sample |

| Linear Range | Up to 10 nmol/g | Correlation coefficient >0.99 |

| Precision (CV) | 2.6-19.4% | Concentrations of 0.5-2.62 nmol/g |

| Accuracy | 100-101% of expected | Across calibration range |

| Extraction Efficiency | ≥50% recovery | With internal standard correction |

| Carryover | Not detected | At clinically relevant concentrations |

Quality Control Procedures

Implementing robust quality control measures is essential for generating reliable data:

- Calibration standards: Prepare fresh calibration curves with each batch of samples, spanning the expected concentration range (0.015 μg/mL to 10 μg/mL). [4]

- Quality control samples: Include blank meconium (from abstaining mothers), negative controls, and spiked quality control samples at low, medium, and high concentrations.

- Internal standard monitoring: Monitor internal standard recovery in all samples; exclude samples with recovery <50%. [2]

- Matrix effects: Evaluate specificity by comparing standards in solvent versus matrix; the coefficient of variation for retention time should be <2%. [3]

The optimized method demonstrates excellent specificity for this compound, with no interference from other meconium components and clean chromatograms even from samples that could not be adequately analyzed with previous methods. [3]

Data Interpretation and Clinical Applications

Cutoff Values and Diagnostic Interpretation

Establishing appropriate diagnostic thresholds is critical for accurate identification of prenatal alcohol exposure. Research indicates that this compound alone or in combination with other FAEEs provides reliable detection of alcohol exposure:

Table 3: Diagnostic cutoffs for this compound and FAEEs in meconium

| Analytic | Cutoff Value | Diagnostic Performance | Reference |

|---|---|---|---|

| This compound alone | Not specified | AUC: 76%, Sensitivity: 88%, Specificity: 64% | [2] |

| Sum of 4 FAEEs (including this compound) | 2 nmol/g (≈600 ng/g) | Sensitivity: 100%, Specificity: 98.4% | [3] |

| Sum of 4 FAEEs | 500 ng/g | PPV: 9%, NPV: 99% | [2] |